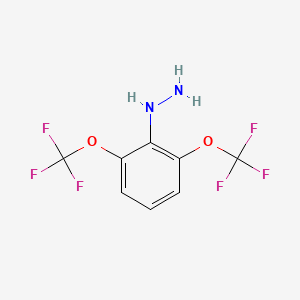
(2,6-Bis(trifluoromethoxy)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Bis(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,6-difluoromethoxybenzene with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction parameters ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(2,6-Bis(trifluoromethoxy)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of biochemical processes, particularly in understanding protein interactions and enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its effects on cellular processes and potential as a drug candidate.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals, where its unique properties are leveraged for specific applications.
Mecanismo De Acción
The exact mechanism of action of (2,6-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with certain proteins in the cell membrane, triggering various biochemical and physiological processes. The compound may also interact with specific hormones, leading to the activation of cellular pathways. Further research is needed to elucidate the detailed molecular targets and pathways involved.
Comparación Con Compuestos Similares
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide: This compound shares structural similarities but differs in its functional groups and applications.
4-(Trifluoromethoxy)phenylhydrazine: Another related compound with similar trifluoromethoxy groups but different overall structure and reactivity.
Uniqueness: (2,6-Bis(trifluoromethoxy)phenyl)hydrazine stands out due to its dual trifluoromethoxy groups, which impart unique chemical properties such as increased stability and reactivity. These properties make it particularly valuable in synthetic chemistry and biochemical research .
Propiedades
Fórmula molecular |
C8H6F6N2O2 |
|---|---|
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
[2,6-bis(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)17-4-2-1-3-5(6(4)16-15)18-8(12,13)14/h1-3,16H,15H2 |
Clave InChI |
HIORMWDOXKRIOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)(F)F)NN)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


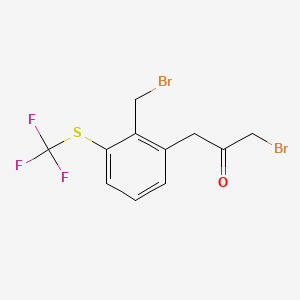



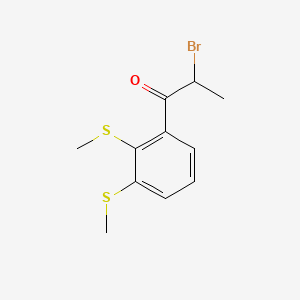
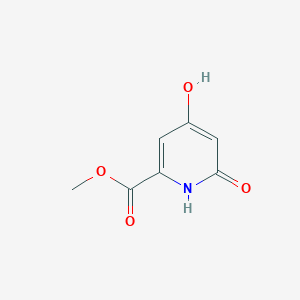
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)



![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)

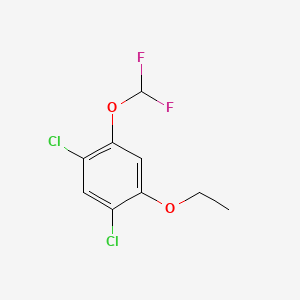
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)
